[2,2'-Bipyridine]-3-carboxylic acid
CAS No.: 220340-46-5
Cat. No.: VC2035649
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Bipyridine]-3-carboxylic acid - 220340-46-5](/images/structure/VC2035649.png)
Specification
CAS No. | 220340-46-5 |
---|---|
Molecular Formula | C11H8N2O2 |
Molecular Weight | 200.19 g/mol |
IUPAC Name | 2-pyridin-2-ylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15) |
Standard InChI Key | OQVVVVYHNKQXHR-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O |
Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
[2,2'-Bipyridine]-3-carboxylic acid (CAS: 220340-46-5) is an organic compound belonging to the bipyridine family, consisting of two pyridine rings connected by a single bond, with a carboxylic acid group positioned at the 3-position of one pyridine ring. This structure gives the compound its distinctive chemical behavior and applications potential .
Basic Chemical Information
The compound possesses the following fundamental properties:
Property | Value |
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Molecular Formula | C₁₁H₈N₂O₂ |
Molecular Weight | 200.19 g/mol |
IUPAC Name | 2-pyridin-2-ylpyridine-3-carboxylic acid |
CAS Number | 220340-46-5 |
InChIKey | OQVVVVYHNKQXHR-UHFFFAOYSA-N |
Appearance | Crystalline solid |
The chemical structure features two key functional components: the bipyridine core, which serves as a metal-coordinating unit through its nitrogen atoms, and the carboxylic acid group, which provides additional reactivity and hydrogen-bonding capabilities .
Physical and Chemical Characteristics
The compound exhibits several important physical and chemical properties that determine its behavior in various applications:
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Solubility: Moderately soluble in polar organic solvents such as tetrahydrofuran (THF) and dimethylsulfoxide (DMSO), with limited solubility in water.
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Acidity: The carboxylic acid functionality provides Brønsted acidity, enabling proton transfer reactions.
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Coordination capability: The bipyridine core acts as a bidentate ligand, forming stable complexes with various transition metals through its nitrogen donor atoms.
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Reactivity: The carboxylic acid group can participate in esterification, amidation, and salt formation reactions .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of [2,2'-Bipyridine]-3-carboxylic acid, with the most common routes involving either direct functionalization of 2,2'-bipyridine or coupling of appropriately substituted pyridine precursors.
Coordination Chemistry
[2,2'-Bipyridine]-3-carboxylic acid serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals through its nitrogen donor atoms, while the carboxylic acid group provides additional functionality.
Binding Modes and Complex Formation
The compound primarily functions as a bidentate ligand through the nitrogen atoms of the bipyridine moiety. This coordination mode results in the formation of five-membered chelate rings with metal centers, contributing to the stability of the resulting complexes. The carboxylic acid group can either remain protonated or become deprotonated, potentially providing an additional coordination site.
Common coordination modes include:
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N,N-bidentate coordination (most common)
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N,N,O-tridentate coordination (when the carboxylate group also participates)
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N,N-bridging coordination in multinuclear complexes
Metal Complexes and Their Properties
Numerous metal complexes incorporating [2,2'-Bipyridine]-3-carboxylic acid have been synthesized and characterized. Among these, ruthenium(II) complexes have received significant attention due to their photophysical and photochemical properties .
For example, complexes of the form [RuCl₂(H₂L)(S-DMSO)₂] (where H₂L represents bipyridine dicarboxylic acid derivatives) exhibit interesting structural features and biological activities. These complexes typically adopt distorted octahedral geometries around the metal center, with the bipyridine ligand occupying two coordination sites .
The carboxylic acid functionality in these complexes can significantly influence their properties:
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Solubility behavior in different media
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Hydrogen-bonding capabilities
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Acid-base properties
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Interactions with biological systems
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Photophysical characteristics
Research has shown that ruthenium complexes containing [2,2'-Bipyridine]-3-carboxylic acid and related ligands exhibit enhanced water solubility compared to their unsubstituted counterparts, making them more suitable for biological applications .
Biological Activities and Applications
The biological properties of [2,2'-Bipyridine]-3-carboxylic acid and its metal complexes have been extensively investigated, revealing significant potential in various biomedical applications.
DNA and Protein Interactions
Metal complexes containing [2,2'-Bipyridine]-3-carboxylic acid have demonstrated notable interactions with DNA and proteins. Studies have shown that ruthenium complexes of carboxylic acid-functionalized bipyridines interact with DNA primarily through groove binding mechanisms rather than intercalation .
The presence of the carboxylic acid group significantly affects these interactions by:
Research has also indicated that these complexes can interact with proteins such as bovine serum albumin (BSA), primarily through static quenching mechanisms . This protein-binding capability has implications for drug delivery and pharmacokinetic properties.
Antioxidant Activity
One of the remarkable properties of ruthenium complexes containing carboxylic acid-functionalized bipyridines is their excellent antioxidant activity. Studies have demonstrated that these complexes exhibit significant free radical scavenging abilities against various reactive oxygen species, including:
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DPPH radicals
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Hydroxyl radicals
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Nitric oxide radicals
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Superoxide anion radicals
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Hydrogen peroxide
The incorporation of carboxylic acid groups in the bipyridine ligands has been shown to enhance these antioxidant properties significantly compared to unsubstituted analogues . This improvement is attributed to the electron-withdrawing effects of the carboxylic acid groups, which influence the redox properties of the metal center.
Anticancer Activity
Perhaps the most significant biological application of [2,2'-Bipyridine]-3-carboxylic acid and related compounds lies in their potential as anticancer agents. Ruthenium complexes incorporating carboxylic acid-functionalized bipyridines have demonstrated remarkable cytotoxicity against various cancer cell lines while exhibiting minimal toxicity toward normal cells .
Studies have evaluated these complexes against several human cancer cell lines, including:
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HCT-15 (colon cancer)
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HeLa (cervical cancer)
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SKOV3 (ovarian cancer)
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MCF7 (breast cancer)
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SKMel2 (melanoma)
Notably, the presence of carboxylic acid functionalities in the bipyridine ligands has been shown to enhance the selectivity of these complexes toward cancer cells while reducing toxicity toward normal cells such as NIH 3T3 and HEK 293 . This selectivity represents a significant advantage over conventional platinum-based anticancer drugs, which often exhibit substantial toxicity toward healthy tissues.
The mechanism of anticancer activity likely involves multiple pathways, including:
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DNA binding and disruption of replication
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Induction of oxidative stress
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Mitochondrial damage
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Activation of apoptotic pathways
Material Science Applications
Beyond its biological applications, [2,2'-Bipyridine]-3-carboxylic acid finds significant use in materials science, particularly in the development of advanced functional materials.
Supramolecular Chemistry and Crystal Engineering
The combination of coordination capabilities and hydrogen-bonding potential makes [2,2'-Bipyridine]-3-carboxylic acid valuable in crystal engineering and supramolecular chemistry. It has been employed as a building block in the construction of complex supramolecular architectures, including:
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Coordination polymers
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Metal-organic frameworks (MOFs)
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Host-guest inclusion compounds
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Hydrogen-bonded networks
Research has demonstrated that [2,2'-Bipyridine]-3-carboxylic acid can participate in multicomponent crystal formation, creating lattice inclusion hosts through hydrogen bonding interactions . For example, ternary cocrystals have been synthesized by combining bipyridine bases with tricarboxylic acids, resulting in complex architectures sustained by O-H···N hydrogen bonds.
These supramolecular structures exhibit interesting properties such as:
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Controlled porosity
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Selective guest inclusion
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Structural responsiveness to external stimuli
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Potential applications in separation and catalysis
Sensor Development
The unique structural and electronic properties of [2,2'-Bipyridine]-3-carboxylic acid and its metal complexes have been exploited in the development of chemical sensors. For instance, iridium complexes containing oximated 2,2'-bipyridine derivatives have been developed as phosphorescent sensors for hypochlorite detection .
In these systems, the reaction of the complex with ClO⁻ results in the conversion of an oxime functionality to a carboxylic acid group, leading to significant enhancement of emission properties. This transformation from a weakly emissive complex to a strongly luminescent one provides the basis for sensitive and selective detection of hypochlorite .
Recent Research Developments
Recent research on [2,2'-Bipyridine]-3-carboxylic acid has focused on expanding its applications and understanding its fundamental properties in greater detail.
Proton Transfer in Excited States
Studies on ruthenium complexes containing carboxylic acid-functionalized bipyridines have explored proton transfer processes in the excited state . These investigations have revealed interesting photophysical behaviors, including:
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pH-dependent emission properties
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Excited-state acid-base equilibria
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Intramolecular proton transfer processes
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Solvent-dependent photodynamics
These phenomena have implications for the development of pH-responsive luminescent materials and sensors based on [2,2'-Bipyridine]-3-carboxylic acid and related compounds .
Structural Studies of Metal Complexes
Recent crystallographic studies have provided detailed insights into the structural characteristics of metal complexes containing [2,2'-Bipyridine]-3-carboxylic acid and related ligands . For example, the structure of (2,2'-bipyridine-3,3'-dicarboxylic acid)dichlorocopper(II) monohydrate has been determined, revealing a distorted octahedral coordination environment around the copper center, with contributions from the bipyridine ligand, chloride ions, and solvent molecules .
These structural investigations are crucial for understanding structure-property relationships and guiding the rational design of new functional materials based on [2,2'-Bipyridine]-3-carboxylic acid and its derivatives.
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